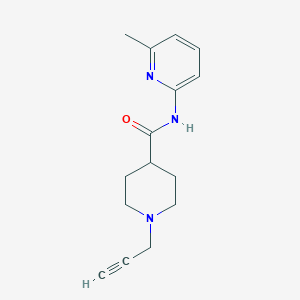![molecular formula C22H22N4O6S2 B2426889 N-{2-[2-(3,4-ジメトキシフェニル)-[1,2,4]トリアゾロ[3,2-b][1,3]チアゾール-6-イル]エチル}-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-スルホンアミド CAS No. 896012-31-0](/img/structure/B2426889.png)
N-{2-[2-(3,4-ジメトキシフェニル)-[1,2,4]トリアゾロ[3,2-b][1,3]チアゾール-6-イル]エチル}-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a thiazole ring fused with a triazole ring, along with a benzo-dioxine and sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with various enzymes such as aromatase . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can lead to reduced estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacological properties . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Similar 1,2,4-triazole derivatives have shown anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities . This suggests that the compound might affect multiple biochemical pathways related to these biological activities.
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . This suggests that the compound might induce cytotoxic effects in cancer cells, leading to their death.
Action Environment
It is known that the biological activity of similar 1,2,4-triazole derivatives can be influenced by various factors, including the presence of other drugs, the ph of the environment, and the presence of certain enzymes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step reactions. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . The reaction conditions often include refluxing in solvents like ethanol or acetic acid, with reagents such as sodium acetate and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as 2,4-disubstituted thiazoles, exhibit a range of biological activities.
Triazole Derivatives: Compounds like 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have similar structural features and pharmacological properties.
Uniqueness
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of thiazole, triazole, and sulfonamide groups, which may confer distinct biological activities and therapeutic potential .
特性
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S2/c1-29-17-5-3-14(11-19(17)30-2)21-24-22-26(25-21)15(13-33-22)7-8-23-34(27,28)16-4-6-18-20(12-16)32-10-9-31-18/h3-6,11-13,23H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZGGKRMPHINPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=C(C=C4)OCCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane](/img/structure/B2426816.png)
![(Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2426817.png)


![(2S)-1,1,1-trifluoro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-propanol](/img/structure/B2426821.png)
![3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2426822.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2426823.png)
![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)isonicotinohydrazide](/img/structure/B2426825.png)

